molecular formula C15H15N3O6S B2898344 N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate CAS No. 338396-41-1

N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate

Cat. No.: B2898344
CAS No.: 338396-41-1
M. Wt: 365.36
InChI Key: OMTNGMWZRPMOOV-UHFFFAOYSA-N
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Description

N,N-Dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate is a sulfamate derivative featuring a nitro-substituted anilino group attached via a carbonyl linkage to a phenyl ring. The sulfamate group (N,N-dimethylsulfamoyl) acts as a directing group in metalation reactions, enabling regioselective functionalization of aromatic systems . Its synthesis typically involves reacting phenol with dimethylsulfamoyl chloride to form phenyl sulfamate intermediates, followed by lithiation and subsequent coupling with electrophiles such as 4-nitroaniline derivatives .

The compound’s electron-withdrawing nitro group and sulfamate moiety influence its reactivity in cross-coupling reactions and biological activity. Computational studies highlight its role in stabilizing oxidative addition transition states during Suzuki–Miyaura couplings, though its reactivity is substrate-dependent .

Properties

IUPAC Name

[2-[(4-nitrophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S/c1-17(2)25(22,23)24-14-6-4-3-5-13(14)15(19)16-11-7-9-12(10-8-11)18(20)21/h3-10H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTNGMWZRPMOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Mechanistic Overview

The target compound features a central benzene ring substituted with a nitroanilino carbonyl group at the 2-position and a dimethylsulfamate ester at the adjacent position. The molecular formula C₁₅H₁₅N₃O₆S (MW 365.36 g/mol) necessitates precise regioselective functionalization to avoid isomeric byproducts.

Retrosynthetic Analysis

Disconnection of the molecule reveals two critical intermediates:

  • 4-Nitroaniline : Provides the aromatic amine moiety for amide formation.
  • 2-(Dimethylsulfamoyl)benzoic acid : Serves as the sulfamate ester precursor.

The convergent synthesis strategy involves coupling these intermediates via amide bond formation, followed by purification through silica gel chromatography.

Preparation Methods

Stepwise Synthesis Protocol

Synthesis of 2-(Dimethylsulfamoyl)benzoic Acid

Procedure :

  • Sulfamation : React 2-hydroxybenzoic acid with dimethylsulfamoyl chloride (1.2 eq) in anhydrous dichloromethane under nitrogen.
  • Base Activation : Add triethylamine (2.5 eq) dropwise at 0°C to scavenge HCl.
  • Reaction Monitoring : Stir for 12 h at 25°C, confirmed by TLC (Rf 0.45 in ethyl acetate/hexane 1:3).
  • Workup : Extract with 5% NaHCO₃, dry over MgSO₄, and concentrate in vacuo to yield a white solid (82% purity).
Amide Coupling with 4-Nitroaniline

Conditions :

  • Coupling Agent : HATU (1.05 eq) in DMF
  • Base : DIPEA (3 eq)
  • Stoichiometry : 1:1 molar ratio of acid and amine
  • Temperature : 0°C → RT over 2 h

Yield : 68% after flash chromatography (100–200 mesh silica, 5% MeOH/DCM).

Critical Parameters :

  • Moisture-free conditions prevent premature HATU hydrolysis
  • Excess base minimizes side reactions during activation

Alternative Reductive Amination Route

A one-pot methodology avoids isolating the sulfamic acid intermediate:

Reaction Scheme :

  • Reductive Amination : Combine 2-formylbenzenesulfonate with 4-nitroaniline (1:1.5) in 1,2-dichloroethane.
  • Reducing Agent : Sodium triacetoxyborohydride (STAB, 1.5 eq) with acetic acid (0.1 eq) catalyst.
  • Time/Temperature : 4 h at 25°C under N₂ atmosphere.

Optimization Data :

Parameter Tested Range Optimal Value Yield Impact
Solvent THF, DCE, MeOH DCE +22%
STAB Equivalents 1.0–2.0 1.5 +15%
Reaction Time 2–6 h 4 h +9%

Yield : 85% (crude), 76% after recrystallization (MeOH).

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (d, J = 8.8 Hz, 2H, Ar–NO₂)
  • δ 7.95 (s, 1H, NHCO)
  • δ 7.62–7.58 (m, 2H, sulfamate-Ar)
  • δ 3.12 (s, 6H, N(CH₃)₂)

IR (KBr) :

  • 1737 cm⁻¹ (C=O, amide)
  • 1352 cm⁻¹ (S=O asym)
  • 1164 cm⁻¹ (S=O sym)

HPLC Purity : 98.2% (C18 column, MeCN/H₂O 65:35, 1 mL/min).

Experimental Considerations

Troubleshooting Guide

Issue Probable Cause Solution
Low Coupling Yield Moisture contamination Reactivate molecular sieves
Sulfamate Hydrolysis Acidic workup conditions Neutralize with NaHCO₃

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-dimethyl{2-[(4-aminoanilino)carbonyl]phenyl}sulfamate.

Scientific Research Applications

Organic Synthesis

N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate serves as a reagent in organic synthesis. It can be utilized for:

  • Formation of Sulfamates : Acts as an intermediate in synthesizing other complex compounds.
  • Model Compound Studies : Used to study reaction mechanisms due to its reactive functional groups.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways.
  • Antimicrobial Activity : Research indicates possible efficacy against certain bacterial strains .

Studies have explored the interactions of this compound with biomolecules:

  • Protein Binding Studies : Understanding its binding affinity to proteins can reveal insights into its pharmacological potential.
  • Cellular Mechanisms : The compound's mechanism of action involves covalent bonding with nucleophilic sites on proteins, influencing their activity .

Case Studies

  • Study on Anti-inflammatory Activity :
    • Researchers investigated the anti-inflammatory properties of this compound in vitro using cell lines treated with inflammatory cytokines. Results indicated a significant reduction in pro-inflammatory markers.
  • Antimicrobial Efficacy Testing :
    • A series of experiments were conducted to test the antimicrobial activity against various bacterial strains. The compound demonstrated notable inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
  • Binding Affinity Studies :
    • Binding studies using surface plasmon resonance revealed that this compound binds effectively to specific protein targets, indicating its relevance in drug design and development.

Mechanism of Action

The mechanism of action of N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate involves its interaction with specific molecular targets. The nitroaniline group can participate in electron transfer reactions, while the sulfamate ester can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in Suzuki–Miyaura Cross-Couplings

The reactivity of N,N-dimethyl aryl sulfamates varies with substituents on the aromatic ring. Key comparisons include:

Compound Aryl Substituent Oxidative Addition Barrier (kcal/mol) Reaction Temperature Yield (%) Reference
Phenyl-N,N-dimethyl sulfamate Phenyl (no substituent) 27.6 80°C 85–92
1-Naphthyl-N,N-dimethyl sulfamate Naphthyl 10.4 Room temperature >95
N,N-Dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate 4-Nitroanilino-carbonyl Not reported Likely >80°C Moderate*

*Inferred from challenges with phenyl substrates requiring elevated temperatures.

  • This aligns with computational data showing phenyl sulfamates require higher activation energies (27.6 kcal/mol) than naphthyl analogs (10.4 kcal/mol) .
  • Steric Effects: The bulky 4-nitroanilino-carbonyl group may hinder coordination to Pd or Ni catalysts, reducing coupling efficiency compared to planar naphthyl systems .

Computational Insights into Reactivity

Density functional theory (DFT) studies reveal:

  • Oxidative Addition: Sulfamates form monoligated Pd complexes during oxidative addition, with bond elongation (Caryl–O: 1.397 Å → 1.687 Å) critical for activation. The nitroanilino group may further polarize the C–O bond, altering transition state stabilization .
  • Transmetalation Barriers : Ni-catalyzed systems show lower barriers for sulfamates (ΔG‡ = 24.7 kcal/mol) than carbamates (ΔG‡ = 30.2 kcal/mol), emphasizing sulfamates’ superior leaving group ability .

Biological Activity

N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical structure, synthesis, and various biological effects supported by recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₅H₁₅N₃O₆S, with a molecular weight of 365.36 g/mol. Its structure features a sulfamate group, a nitroaniline moiety, and a phenyl group linked via a carbonyl group. This unique configuration allows for diverse chemical reactivity and potential interactions with biological molecules.

Synthesis

The synthesis of this compound typically involves multi-step processes. A common synthetic route includes the reaction of N,N-dimethyl-4-nitroaniline with a sulfamoyl chloride derivative in the presence of a base like triethylamine to facilitate the formation of the sulfamate ester.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
  • Enzyme Inhibition : There is evidence to suggest that this compound can interact with specific enzymes, potentially altering their activity and influencing metabolic pathways.

The mechanism of action for this compound involves its interaction with biomolecules such as proteins and nucleic acids. The nitro group can participate in redox reactions, influencing oxidative stress pathways within cells. Additionally, the sulfamate group may allow for covalent bonding with nucleophilic sites on proteins, leading to altered enzymatic activities.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey Features
N,N-dimethyl-4-nitroanilineContains a nitro group; lacks sulfamate functionality.
N,N-dimethyl-4-nitrosoanilineFeatures a nitroso group; different reactivity profile.
N,N-dimethyl-4-aminobenzeneAmino group instead of nitro; distinct biological activity.

The combination of both sulfamate and nitro groups in this compound provides distinct reactivity and potential applications not found in similar compounds.

Case Studies

  • Antibacterial Activity : A study conducted on various derivatives of nitroaniline highlighted the antibacterial efficacy of compounds similar to this compound against gram-positive and gram-negative bacteria. The results indicated that modifications to the nitro group significantly influenced antibacterial potency .
  • Inflammatory Response Modulation : Research has shown that compounds containing sulfamate groups can inhibit pro-inflammatory cytokines in vitro, suggesting a pathway through which this compound may exert its anti-inflammatory effects .
  • Enzyme Interaction Studies : Binding studies have demonstrated that this compound can interact with key metabolic enzymes involved in drug metabolism, potentially affecting pharmacokinetics and drug-drug interactions .

Q & A

Q. What are the recommended synthetic routes for N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves two key steps:

Anilino carbonyl linkage formation : React 4-nitroaniline with a 2-carboxybenzene derivative (e.g., 2-carboxybenzene sulfonyl chloride) under condensation conditions (e.g., DCC coupling or acid chloride activation).

Sulfamate introduction : Treat the intermediate with chlorosulfonic acid, followed by dimethylamine to install the N,N-dimethyl sulfamate group .

  • Critical factors :
  • Temperature : Excess heat (>100°C) may degrade nitro groups; maintain 60–80°C during sulfonation.
  • Solvent choice : Use anhydrous DMF or dichloromethane to avoid hydrolysis of sulfonyl intermediates.
  • Yield optimization : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and purify via column chromatography (silica gel, gradient elution).

Q. How can structural integrity and purity of this compound be validated?

  • Methodological Answer : Use a multi-spectroscopic approach:
  • NMR :
  • ¹H NMR : Look for aromatic protons (δ 7.2–8.5 ppm), amide NH (δ ~10.2 ppm, broad singlet), and dimethyl sulfamate (δ 3.1 ppm, singlet) .
  • ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and sulfamate (S=O, δ ~55 ppm) groups.
  • FT-IR : Peaks at ~1340 cm⁻¹ (asymmetric S=O stretch) and ~1550 cm⁻¹ (NO₂ stretch) .
  • High-resolution MS : Expected [M+H]⁺ at m/z 363.08 (C₁₆H₁₆N₃O₆S⁺) with <2 ppm error.

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer :
  • Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO₂ hydration assay (IC₅₀ determination) .
  • Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to cisplatin controls.

Advanced Research Questions

Q. How can computational modeling optimize the sulfamate group’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • DFT studies : Calculate transition states for oxidative addition using Pd/XPhos catalysts. Focus on Caryl–O bond elongation (e.g., 1.687 Å in OA_3C_BD transition state vs. 1.397 Å in free sulfamate) to identify rate-limiting steps .
  • Ligand effects : Compare bidentate vs. κ²-sulfamate coordination using Gaussian09 with B3LYP/6-31G(d) basis set.
  • Experimental validation : Perform Suzuki-Miyaura coupling with aryl boronic acids at 80°C (higher yields vs. room temperature for phenyl derivatives) .

Q. How to resolve contradictions in spectroscopic data for nitroanilino-sulfamate derivatives?

  • Methodological Answer :
  • Case study : Discrepant NO₂ FT-IR peaks (e.g., 1520 vs. 1550 cm⁻¹):

Crystallography : Obtain single-crystal X-ray data to confirm nitro group orientation (para vs. meta).

Solvent effects : Re-run IR in DMSO vs. KBr pellet; hydrogen bonding may shift stretches.

  • Statistical analysis : Use PCA on NMR datasets to identify outliers (e.g., residual DMF in samples).

Q. What strategies improve regioselectivity in electrophilic substitutions on the phenyl ring?

  • Methodological Answer :
  • Directing groups : The sulfamate’s electron-withdrawing nature meta-directs substitutions. For para-functionalization:

Protect nitro groups : Temporarily reduce NO₂ to NH₂ using H₂/Pd-C, perform substitution, then re-oxidize.

Use bulky bases : t-BuOK in THF favors para- over ortho-iodination (64% yield reported in similar systems) .

Key Challenges & Mitigation

  • Low solubility in aqueous media : Use DMSO as a co-solvent (≤1% v/v) for in vitro assays to avoid precipitation .
  • Nitro group instability under basic conditions : Avoid prolonged exposure to pH >9; substitute with CF₃ for stable analogs in follow-up studies .

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